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Compound of Interest

Compound Name:
1-Oxa-9-azaspiro[5.5]undecan-4-

one

Cat. No.: B13305330

Get Quote

Executive Summary
The fusion of piperidine and pyran rings via a spiro-carbon creates a privileged scaffold—

spiro[piperidine-pyran]—that has emerged as a high-value target in modern drug discovery.

Unlike flat, sp2-rich aromatic systems, this scaffold offers significant Fsp3 character (fraction of

saturated carbons), enhancing aqueous solubility and enabling unique 3D vectors for protein-

ligand interactions.

This guide analyzes the biological activity of these hybrids, specifically focusing on

spiro[chromane-2,4'-piperidine] and spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivatives. It

details their mechanisms of action in tuberculosis (MmpL3 inhibition) and oncology (MDM2-p53

antagonism), provides a validated synthetic workflow, and outlines critical structure-activity

relationships (SAR).

Medicinal Chemistry & Structural Rationale[1][2][3]
[4][5][6][7][8][9]
The "Spiro" Advantage
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The spirocyclic junction imposes profound conformational restriction. In the context of the

piperidine-pyran hybrid:

Vector Positioning: The orthogonal arrangement of the piperidine amine and the pyran

oxygen allows for simultaneous engagement of hydrophilic pockets (via H-bonding) and

hydrophobic clefts (via the aromatic fused ring).

Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the typically

labile 4-position of the piperidine ring.

SAR Landscape
The biological activity is tunable based on substitutions at three critical zones:

Zone A (Piperidine Nitrogen): Tolerates bulky hydrophobic groups (benzyl, sulfonyl) essential

for permeability and sigma-1 receptor affinity.

Zone B (Pyran Core): Fused aromatic rings (benzene vs. thiophene) dictate target selectivity

(e.g., Thiophene

Antitubercular; Benzene

Anticancer).

Zone C (Spiro Carbon Vicinity): Substituents at the 2- or 6-positions of the pyran ring

modulate steric fit within enzyme active sites.
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Figure 1: Structure-Activity Relationship (SAR) Map of Spirocyclic Piperidine-Pyran Hybrids.

Therapeutic Applications
Infectious Disease: Tuberculosis (MmpL3 Inhibition)
The most potent application of this scaffold is in targeting Mycobacterial membrane protein

Large 3 (MmpL3), a transporter essential for cell wall mycolic acid shuttling.[1]

Lead Compound: N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] (often

referred to as "Spiro").[2][3]

Mechanism: The inhibitor binds deep within the central transmembrane channel of MmpL3.

[4][5] The piperidine nitrogen forms a critical salt bridge or H-bond with Asp645, effectively

"clamping" the proton relay pathway required for substrate translocation.

Outcome: Accumulation of Trehalose Monomycolate (TMM) inside the cell and rapid

bactericidal effect.

Oncology: Apoptosis Induction
Spiro[chromane-2,4'-piperidine]-4-one derivatives exhibit cytotoxicity against MCF-7 (breast)

and A549 (lung) cancer lines.

Mechanism: These compounds disrupt the MDM2-p53 interaction and modulate the Bcl-2

family.

Signaling: Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of

Bcl-2 (anti-apoptotic), shifting the ratio to favor mitochondrial membrane permeabilization

and Caspase-3 activation.
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Figure 2: Mechanism of Action for MmpL3 Inhibition in Mycobacterium tuberculosis.

Experimental Protocols
Synthesis of Spiro[chromane-2,4'-piperidine]-4-one
This protocol describes the synthesis of the core scaffold using a Kabachnik-Fields type

multicomponent reaction or a Prins-type cyclization. The method below is optimized for yield

and reproducibility.
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Reagents:

N-Benzyl-4-piperidone (1.0 equiv)

2-Hydroxyacetophenone (1.0 equiv)

Pyrrolidine (Catalytic, 20 mol%)

Ethanol (Solvent)

Step-by-Step Protocol:

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 2-hydroxyacetophenone (10 mmol) and N-benzyl-4-piperidone (10

mmol) in absolute ethanol (20 mL).

Catalysis: Add pyrrolidine (2 mmol) dropwise to the mixture.

Reaction: Heat the reaction mixture to reflux (78-80 °C) for 4–6 hours. Monitor progress via

TLC (Mobile phase: Hexane/EtOAc 7:3).

Work-up: Cool the mixture to room temperature. A precipitate should form.

If solid forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

If oil forms: Evaporate solvent under reduced pressure. Dissolve residue in

dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel,

Hexane/EtOAc gradient) to yield the spiro[chromane-2,4'-piperidine]-4-one.

Validation Criteria:

1H NMR (DMSO-d6): Look for the disappearance of the acetophenone methyl singlet and

the appearance of methylene signals (C3-H) of the chromanone ring around

2.6–2.8 ppm.

Yield: Expected range 70–85%.
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Biological Assay: Resazurin Microtiter Assay (REMA) for
Antitubercular Activity
This assay quantifies the viability of M. tuberculosis (H37Rv strain) in the presence of the spiro

compound.

Protocol:

Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with

OADC to mid-log phase (OD600 ~ 0.6–0.8). Dilute to approx.

CFU/mL.

Plating: Add 100 µL of inoculum to each well of a 96-well plate.

Compound Addition: Add 100 µL of the spiro compound (serially diluted in DMSO/medium) to

test wells. Final DMSO concentration must be <1%.

Controls: Rifampicin (Positive), DMSO only (Negative).

Incubation: Incubate plates at 37 °C for 7 days.

Development: Add 30 µL of Resazurin solution (0.02% w/v) and 20 µL of Tween 80 (10%) to

each well.

Readout: Incubate for an additional 24 hours.

Blue Color: No growth (Non-viable).

Pink Color: Growth (Viable - Resazurin reduced to Resorufin).

Analysis: Determine the MIC (Minimum Inhibitory Concentration) as the lowest concentration

preventing the color change from blue to pink.

Quantitative Data Summary
The following table summarizes the potency of key spiro-piperidine hybrids against primary

targets.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13305330?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Class

Target
Cell Line /
Strain

Activity (IC50 /
MIC)

Reference

Spiro-Thieno-

Pyran
MmpL3

M. tuberculosis

H37Rv

MIC: 0.14 – 0.5

µM
[1, 2]

Spiro-

Chromanone
Apoptosis

MCF-7 (Breast

Cancer)
IC50: 0.31 µM [3]

Spiro-

Chromanone
Apoptosis

A549 (Lung

Cancer)

IC50: 2.0 – 5.2

µM
[3, 4]

Spiro-Piperidine Sigma-1
Radioligand

Binding
Ki: 1.2 nM [5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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